N-[(3,5-dimethylphenyl)methyl]oxan-4-amine N-[(3,5-dimethylphenyl)methyl]oxan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408984
InChI: InChI=1S/C14H21NO/c1-11-7-12(2)9-13(8-11)10-15-14-3-5-16-6-4-14/h7-9,14-15H,3-6,10H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CNC2CCOCC2)C
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

N-[(3,5-dimethylphenyl)methyl]oxan-4-amine

CAS No.:

Cat. No.: VC13408984

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,5-dimethylphenyl)methyl]oxan-4-amine -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name N-[(3,5-dimethylphenyl)methyl]oxan-4-amine
Standard InChI InChI=1S/C14H21NO/c1-11-7-12(2)9-13(8-11)10-15-14-3-5-16-6-4-14/h7-9,14-15H,3-6,10H2,1-2H3
Standard InChI Key RJCDXPHGZWWEEX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CNC2CCOCC2)C
Canonical SMILES CC1=CC(=CC(=C1)CNC2CCOCC2)C

Introduction

Structural Characteristics

The compound features a 3,5-dimethylphenylmethyl group bonded to the nitrogen atom of a tetrahydropyran ring. Key structural insights include:

  • Stereochemistry: The oxan ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain.

  • Electron Distribution: The electron-donating methyl groups on the phenyl ring enhance the nucleophilicity of the amine, while the oxan moiety contributes to lipophilicity (LogP2.1\text{LogP} \approx 2.1) .

  • Spectroscopic Data:

    • NMR: 1H^1\text{H}-NMR signals at δ 2.25 ppm (singlet, 6H, aryl-CH3_3), δ 3.40–3.70 ppm (multiplet, 4H, oxan-OCH2_2), and δ 4.10 ppm (triplet, 1H, NCH2_2).

    • IR: Stretching vibrations at 3280 cm1^{-1} (N–H) and 1120 cm1^{-1} (C–O–C) .

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via a nucleophilic substitution reaction between 3,5-dimethylbenzyl chloride and oxan-4-amine in the presence of a base (e.g., K2_2CO3_3) in tetrahydrofuran (THF):

3,5-Dimethylbenzyl chloride+Oxan-4-amineTHF, K2CO3N-[(3,5-Dimethylphenyl)methyl]oxan-4-amine+HCl\text{3,5-Dimethylbenzyl chloride} + \text{Oxan-4-amine} \xrightarrow{\text{THF, K}_2\text{CO}_3} \text{N-[(3,5-Dimethylphenyl)methyl]oxan-4-amine} + \text{HCl}
  • Yield: 68–72% after purification by column chromatography.

  • Purity: >95% (HPLC) .

Alternative Methods

  • Reductive Amination: Reacting 3,5-dimethylbenzaldehyde with oxan-4-amine using NaBH4_4 as a reducing agent (yield: 55–60%) .

  • Buchwald–Hartwig Coupling: Palladium-catalyzed cross-coupling of 3,5-dimethylbromobenzene with oxan-4-amine (limited applicability due to cost) .

Chemical Reactivity

The compound participates in reactions typical of tertiary amines:

Alkylation and Acylation

  • Methylation: Reacts with methyl iodide to form a quaternary ammonium salt (R4N+I\text{R}_4\text{N}^+\text{I}^-) under mild conditions .

  • Acylation: Forms amides upon treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane.

Oxidation

  • Peracid Oxidation: Generates an N-oxide derivative (N+O\text{N}^+-\text{O}^-) with meta-chloroperbenzoic acid (mCPBA) .

Ring-Opening Reactions

The oxan ring undergoes acid-catalyzed hydrolysis to yield a diol intermediate, though this pathway is less favored due to steric protection by the benzyl group.

Physicochemical Properties

PropertyValueSource
Melting Point88–91°C
Boiling Point315°C (predicted)
SolubilityDMSO: 25 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)2.1
pKa (Amine)9.3

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing BTK inhibitors (e.g., Ibrutinib analogs) and JAK-2 antagonists, where the oxan ring enhances metabolic stability .

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), likely due to membrane disruption via lipophilic interactions .

Neurological Targets

Molecular docking simulations suggest affinity for the serotonin transporter (SERT) (Ki450 nMK_i \approx 450 \text{ nM}), positioning it as a candidate for antidepressant development .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the oxan ring’s substituents to optimize pharmacokinetics .

  • Scale-Up Synthesis: Developing continuous-flow protocols to improve yield and reduce waste.

  • Target Validation: Screening against kinase libraries to identify novel therapeutic targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator